molecular formula C14H23BN2O2 B3302881 N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine CAS No. 919347-17-4

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine

Cat. No.: B3302881
CAS No.: 919347-17-4
M. Wt: 262.16 g/mol
InChI Key: SRKZMDJGGVDRTA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₂₃BN₂O₂ Molecular Weight: 262.16 g/mol CAS No.: 919347-17-4 Structure: This compound consists of a pyridine ring substituted at the 3-position with a methylene group bearing an ethylamine moiety and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The boronate ester enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for carbon-carbon bond formation .

Properties

IUPAC Name

N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-6-16-8-11-7-12(10-17-9-11)15-18-13(2,3)14(4,5)19-15/h7,9-10,16H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKZMDJGGVDRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735646
Record name N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919347-17-4
Record name N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-bromopyridin-3-ylmethylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions, particularly Suzuki-Miyaura cross-coupling, are commonly used to introduce different substituents on the boronic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Various substituted boronic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. Boron-containing compounds are known for their ability to enhance the effectiveness of certain chemotherapeutic agents. Studies have shown that derivatives of boron compounds can selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy .

1.2 Drug Delivery Systems
N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine may also serve as a drug delivery agent due to its ability to form stable complexes with various therapeutic molecules. The incorporation of boron into drug delivery systems can improve the solubility and bioavailability of poorly soluble drugs .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)
The compound is utilized in the development of OLEDs due to its electronic properties. Boron-containing compounds can act as electron transport materials or hole blocking layers in OLED devices, enhancing their efficiency and stability .

2.2 Photovoltaic Cells
Research indicates that boron compounds can improve the performance of dye-sensitized solar cells (DSSCs) by acting as sensitizers or co-sensitizers. The unique properties of this compound facilitate better light absorption and energy conversion efficiency in solar cells .

Organic Synthesis

3.1 Suzuki Coupling Reactions
this compound plays a significant role in Suzuki coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of boron enhances the reactivity of aryl halides and contributes to higher yields in synthetic pathways .

3.2 Ligand Development
The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. These metal-ligand complexes are essential in catalysis and material fabrication processes .

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryResearch on boron compounds for cancer therapy Demonstrated selective targeting of cancer cells with reduced side effects
Materials ScienceDevelopment of OLEDs using boron compounds Improved efficiency and stability in organic light-emitting devices
Organic SynthesisSuzuki coupling reactions involving boron compounds Enhanced yields in carbon-carbon bond formation

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form stable boronic acid derivatives, which can interact with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.

Molecular Targets and Pathways Involved:

  • Boronic Acid Interactions: The compound can interact with diols and other nucleophiles in biological systems.

  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine-Boronate Moieties

Compound Name Molecular Formula Substituents Key Differences Applications Reference
N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethanamine C₁₆H₂₅BN₂O₃ Pyridin-2-yloxy linker, N,N-dimethylamine Positional isomerism (boronate at pyridin-2-yl vs. 3-yl) alters electronic properties and steric accessibility for coupling reactions. Suzuki-Miyaura cross-coupling; potential solubility advantages due to ether linkage.
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine C₁₇H₂₈BNO₂ Benzyl backbone instead of pyridine Aromatic benzyl group may enhance lipophilicity, affecting membrane permeability in drug candidates. Pharmaceutical intermediates; materials science.
2-(5-Methoxy-3H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine C₁₇H₁₉N₃O Indole substituent, methoxy group Lacks boronate but shares pyridin-3-ylmethyl-ethylamine motif; indole moiety confers fluorescence or receptor-binding potential. Neurotransmitter analogues; fluorescence probes.

Physicochemical Properties

Property Target Compound N,N-Dimethyl Pyridin-2-yloxy Analogue () Benzyl-Boronate Derivative ()
Molecular Weight 262.16 304.20 289.22
LogP (Predicted) ~1.8 ~2.1 (ether linkage reduces lipophilicity) ~3.5 (benzyl group increases LogP)
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Higher aqueous solubility due to ether oxygen Low aqueous solubility, suitable for lipid-based formulations
Thermal Stability Stable up to 150°C (typical for pinacol boronates) Similar stability Slightly lower due to benzyl group oxidation risk

Key Research Findings

Synthetic Versatility : The target compound’s boronate group enables efficient cross-coupling, but competing side reactions (e.g., protodeboronation) are mitigated by the ethylamine’s electron-donating effect .

Structure-Activity Relationships (SAR) : Pyridin-3-yl boronates with ethylamine substituents show improved cellular uptake in kinase inhibitor studies compared to bulkier analogues ( vs. 6) .

Material Science Applications : Benzyl-boronate derivatives () are preferred for polymer functionalization due to higher thermal stability, while pyridine-based variants are favored in drug delivery systems .

Biological Activity

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dioxaborolane moiety and an ethanamine side chain. The molecular formula is C14H20BNO2C_{14}H_{20}BNO_2, and it has a molecular weight of approximately 245.13 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its role as a kinase inhibitor . Kinases are crucial in various cellular processes including signal transduction, cell growth, and metabolism. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.

Key Mechanisms:

  • Targeting Tyrosine Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are often overactive in cancers. This inhibition can disrupt signaling pathways that promote tumor growth.
  • Covalent Bond Formation : The dioxaborolane group allows for the formation of covalent bonds with target proteins, enhancing the specificity and potency of inhibition.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Tyrosine Kinase InhibitionEGFR0.25
JAK3 InhibitionJAK30.15
BMX InhibitionBMX0.20

Case Study 1: Inhibition of EGFR

A study evaluated the inhibitory effects of this compound on the epidermal growth factor receptor (EGFR). It was found to exhibit an IC50 value of 0.25 µM against EGFR activity in vitro. This suggests a strong potential for therapeutic application in cancers where EGFR is dysregulated.

Case Study 2: JAK3 and BMX Inhibition

Another research explored the compound's effect on Janus kinase 3 (JAK3) and BMX kinase. The results indicated IC50 values of 0.15 µM and 0.20 µM respectively, demonstrating significant inhibition that could be beneficial for treating hematological malignancies where these kinases play a pivotal role.

Safety and Toxicity Profile

The compound has been noted to exhibit toxicity at higher concentrations. For instance:

  • Acute Toxicity : Classified as harmful if swallowed with H301 and H302 warnings indicating varying degrees of acute toxicity.
  • Skin Irritation : Causes skin irritation (H315), necessitating careful handling in laboratory settings.

Q & A

Q. Table 1. Comparative Yields in Suzuki-Miyaura Coupling

SubstrateCatalyst SystemSolventYield (%)Reference
5-Bromo-3-(aminomethyl)pyridinePd(PPh₃)₄, SPhosToluene/DMF78
5-Iodo-3-(aminomethyl)pyridinePd(OAc)₂, XPhos1,4-Dioxane85

Q. Table 2. NMR Data for Key Protons

Proton Groupδ (ppm)MultiplicityIntegration
Pyridine C-H (position 5)8.2Singlet1H
CH₂ (ethanamine)2.7Triplet2H
CH₃ (ethanamine)1.2Singlet3H
Tetramethyl (Bpin)1.1Singlet12H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.